

Solubility Profile & Characterization Guide: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B13014143

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Executive Summary

4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic intermediate critical in the synthesis of antiviral agents (e.g., HIV-1 RT inhibitors) and kinase inhibitors (e.g., PI3K

). Its structure features a lipophilic pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at the C4 position and a methyl group at the C7 position.

This substitution pattern significantly alters its solubility landscape compared to the parent scaffold. The C7-methyl group increases lipophilicity and disrupts crystal packing, while the C4-chloro substituent reduces basicity and enhances solubility in halogenated solvents. This guide defines its solubility boundaries to optimize process chemistry and formulation workflows.

Physicochemical Framework

Understanding the molecular drivers of solubility is essential for predicting behavior in untested solvent systems.

Property	Value / Characteristic	Impact on Solubility
Molecular Formula	C H ClN	Low molecular weight (<200 Da) favors dissolution in organic media.
Molecular Weight	166.61 g/mol	Facilitates rapid dissolution kinetics in good solvents.
Physical State	Solid (Off-white to beige powder)	High lattice energy requires polar aprotic or halogenated solvents to break crystal interactions.
Predicted LogP	-2.3 – 2.8	Lipophilic. Poor aqueous solubility; high affinity for DCM, EtOAc, and DMSO.
H-Bond Donors	0	Lack of donors limits solubility in protic solvents (water/alcohols) unless heated.
H-Bond Acceptors	2 (N-atoms)	Allows interaction with weak H-bond donors (e.g., Chloroform) and Lewis acids.

Structural Analysis

The pyrazolo[1,5-a]pyridine core is aromatic with 10

π -electrons. The bridgehead nitrogen (N1) contributes its lone pair to the aromatic sextet, making it non-basic. The N2 nitrogen retains some basic character but is weakly basic due to the electron-withdrawing effect of the C4-chloro group.

- Implication: pH adjustment (acidification) yields only marginal solubility improvements in aqueous media compared to simple pyridines.

Solubility Profile Classification

The following data categorizes solvents based on their ability to dissolve the target compound at ambient temperature (25°C).

Class I: Primary Solvents (High Solubility > 50 mg/mL)

Used for stock solutions, reaction media, and liquid-liquid extraction.

- Dichloromethane (DCM): The solvent of choice. The polarizability of DCM interacts favorably with the aromatic core and the chloro-substituent.
- Dimethylformamide (DMF) & DMSO: Excellent solubility due to high dielectric constants. Ideal for nucleophilic aromatic substitution (S_NAr) reactions where high temperatures are required.
- Tetrahydrofuran (THF): Good solubility; suitable for organometallic couplings (e.g., Suzuki-Miyaura).
- Chloroform: Superior to DCM due to hydrogen-bond donation from the solvent to the N₂ nitrogen.

Class II: Secondary Solvents (Moderate Solubility 10–50 mg/mL)

Used for crystallization and chromatography.

- Ethyl Acetate (EtOAc): Moderate solubility. Often used as the mobile phase in flash chromatography (typically 10-30% EtOAc in Hexanes).
- Acetone: Good solubility but rarely used for reactions due to reactivity (aldol condensation risks).
- Acetonitrile (MeCN): Moderate solubility. Standard solvent for reverse-phase HPLC prep.
- Alcohols (MeOH, EtOH): Low solubility at RT; High solubility at reflux.

- Application: Ethanol is the preferred solvent for recrystallization. The compound dissolves at boiling point (78°C) and crystallizes upon cooling.

Class III: Anti-Solvents (Low Solubility < 1 mg/mL)

Used for precipitation and yield maximization.

- Water: Practically insoluble.
- Hexanes / Heptane: Insoluble. Used to precipitate the product from EtOAc or DCM solutions.
- Diethyl Ether: Low solubility; often used to wash the filter cake to remove non-polar impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

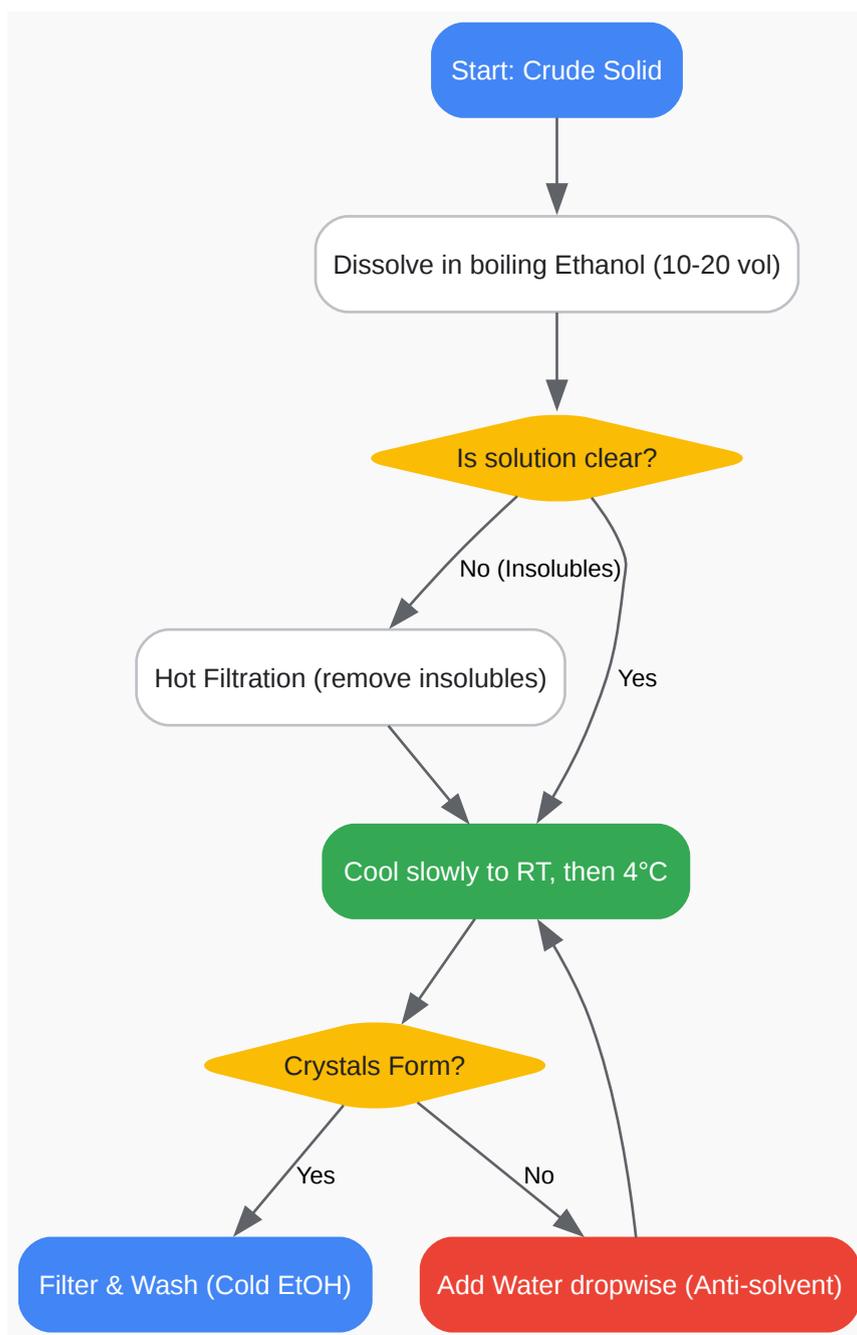
For establishing precise saturation limits in a new solvent system.

- Preparation: Weigh 50 mg of **4-Chloro-7-methylpyrazolo[1,5-a]pyridine** into a 4 mL glass vial.
- Solvent Addition: Add the target solvent in 100 µL increments.
- Equilibration: Vortex for 1 minute after each addition. If the solid persists, sonicate for 5 minutes at 25°C.
- Visual Check: Continue addition until a clear solution is observed.
- Calculation:

(mg/mL).
- Verification: If solubility is high (>100 mg/mL), reverse the method: Add 1 mL solvent and add solid until saturation is reached (precipitate remains). Filter and analyze the supernatant by HPLC.

Protocol B: Solvent Selection for Recrystallization

The "Golden Rule" for this scaffold is a solvent pair: Good Solvent (Alcohol) + Anti-Solvent (Water).



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Figure 1: Decision tree for recrystallization of pyrazolo[1,5-a]pyridine derivatives. Ethanol/Water is the preferred system due to the steep solubility curve of the scaffold in alcohols.

Application in Process Chemistry

Reaction Solvent Selection

For synthetic transformations involving the C3-position (e.g., iodination, formylation) or S

Ar displacements of the C4-chloride:

- Recommended: DMF or DMAc (Dimethylacetamide).
- Reasoning: These solvents ensure complete solubility of the starting material and stabilize the polar transition states often involved in heterocyclic functionalization.

Purification Strategy

Due to the lipophilicity (LogP ~2.5), the compound retains strongly on C18 columns.

- Reverse Phase (Prep-HPLC): Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. Expect elution at 50-70% MeCN.
- Normal Phase (Flash): Use Hexanes/Ethyl Acetate. The compound typically elutes between 15-40% EtOAc depending on silica activity.

Formulation Note

For biological assays (in vitro), prepare a 10 mM stock solution in DMSO.

- Caution: Avoid freeze-thaw cycles. Aliquot and store at -20°C.
- Aqueous Dilution: When diluting into media, ensure final DMSO concentration is <0.5% to prevent precipitation. The compound will likely crash out in pure water; use a carrier (e.g., cyclodextrin) or surfactant if higher aqueous concentrations are needed.

References

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